

Experimental Validation of Computed Properties of 2-Cyanopyrrole: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyrrole-2-carbonitrile*

Cat. No.: *B156044*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimentally determined and computationally predicted properties of 2-cyanopyrrole. As a key heterocyclic nitrile, understanding the physicochemical and spectroscopic characteristics of 2-cyanopyrrole is crucial for its application in medicinal chemistry and materials science. This document aims to offer a clear comparison of its properties against related molecules, supported by available experimental data and computational insights.

Executive Summary

2-Cyanopyrrole, a derivative of the fundamental aromatic heterocycle pyrrole, is of significant interest due to the electron-withdrawing nature of the nitrile group, which modulates the electronic properties of the pyrrole ring. This guide presents a compilation of its known physical and spectroscopic properties, drawing from various experimental sources. These experimental findings are juxtaposed with computed properties available from public databases. For a comprehensive comparison, data for the parent compound, pyrrole, and the isomeric 3-cyanopyrrole are also included where available.

Comparative Data Analysis

The following tables summarize the available experimental and computed data for 2-cyanopyrrole and its comparators.

Table 1: Physical and Computed Properties

Property	2-Cyanopyrrole (Experimental)	2-Cyanopyrrole (Computed)	Pyrrole (Experimental)	3-Cyanopyrrole (Experimental)
Molecular Formula	C ₅ H ₄ N ₂	C ₅ H ₄ N ₂	C ₄ H ₅ N	C ₅ H ₄ N ₂
Molecular Weight (g/mol)	92.10	92.10	67.09	92.10
Boiling Point (°C)	92-94 at 2 mmHg	-	129-131	-
Melting Point (°C)	-	-	-23	-
Density (g/mL)	1.081 at 25 °C	-	0.967 at 20 °C	-
XLogP3	-	1.1[1]	-	-
Hydrogen Bond Donor Count	-	1[1]	1	-
Hydrogen Bond Acceptor Count	-	1[1]	1	-
Topological Polar Surface Area (Å ²)	-	39.6[1]	15.79	-

Table 2: Spectroscopic Data

Spectroscopic Data	2-Cyanopyrrole (Experimental)	Pyrrole (Experimental)	3-Cyanopyrrole (Experimental)
¹ H NMR (CDCl ₃ , δ ppm)	Data not readily available in literature.	6.73 (t, 2H, H ₂ /H ₅), 6.24 (t, 2H, H ₃ /H ₄)[2]	Data not readily available in literature.
¹³ C NMR (CDCl ₃ , δ ppm)	Data not readily available in literature.	118.5 (C ₂ /C ₅), 108.2 (C ₃ /C ₄)	Data not readily available in literature.
IR (cm ⁻¹)	3401 (N-H stretch)[2]	3401 (N-H stretch)[2]	2223 (C≡N stretch)[1]
UV-Vis (λ _{max} , nm)	Data not readily available in literature.	210	Data not readily available in literature.

Note: The availability of comprehensive experimental spectroscopic data for 2-cyanopyrrole and 3-cyanopyrrole in the public domain is limited. Much of the reported data pertains to their derivatives.

Experimental Protocols

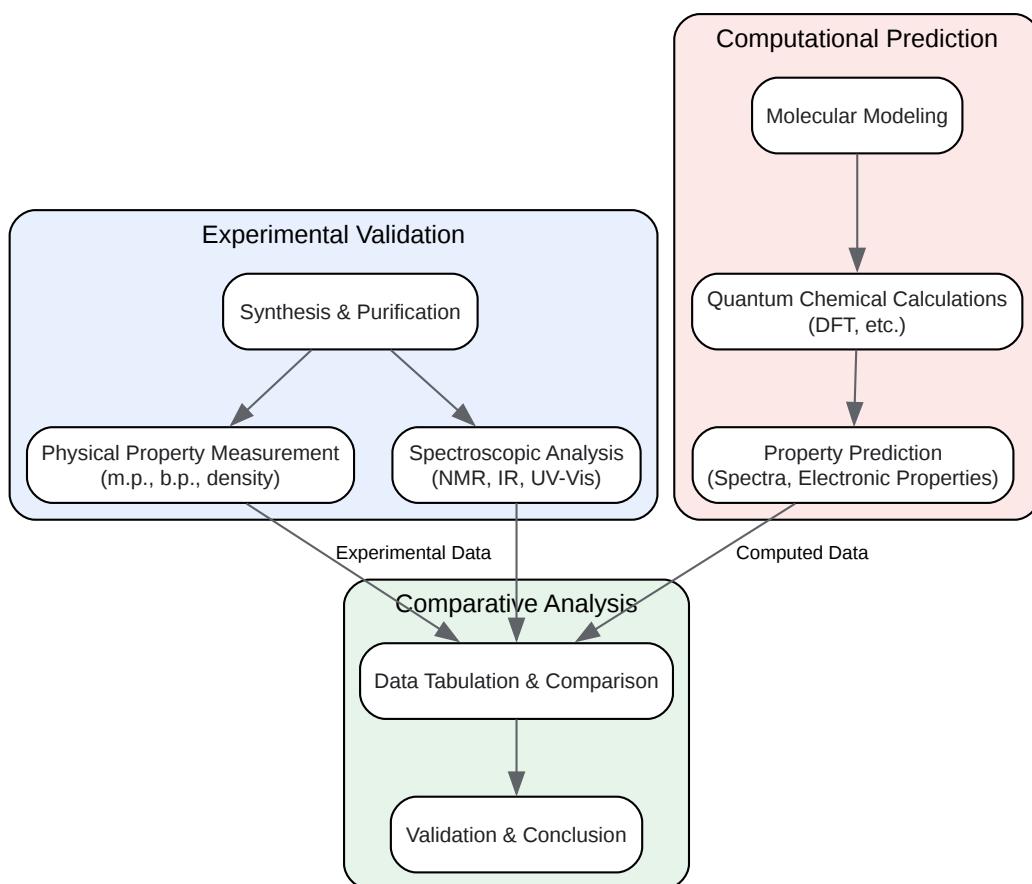
The experimental data cited in this guide were obtained using standard analytical techniques. While specific protocols for the cited data on 2-cyanopyrrole are not exhaustively detailed in the source literature, the following outlines the general methodologies employed for such characterizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.
- Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) added as an internal standard (0 ppm).
- Data Acquisition: Standard pulse programs are used to acquire the spectra. For ¹³C NMR, broadband proton decoupling is commonly applied to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

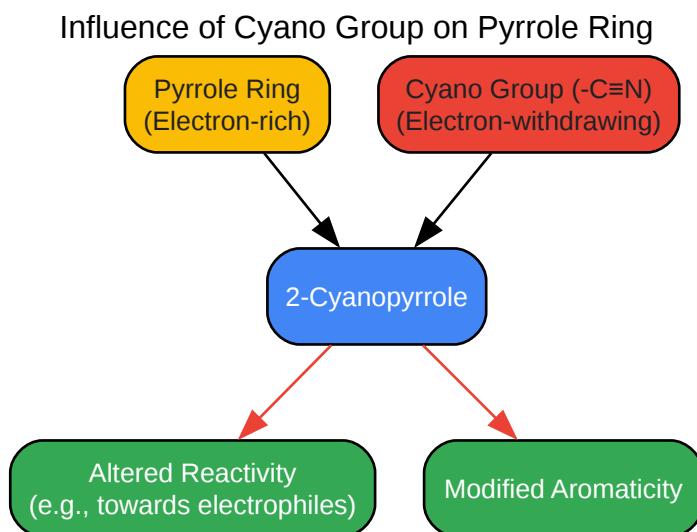
- Attenuated Total Reflectance (ATR)-IR spectra are often obtained using a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Sample Preparation: A small amount of the liquid or solid sample is placed directly onto the ATR crystal.
- Data Acquisition: The spectrum is recorded as percent transmittance or absorbance over a typical range of 4000-400 cm^{-1} .


Ultraviolet-Visible (UV-Vis) Spectroscopy

- UV-Vis absorption spectra are measured using a dual-beam UV-Vis spectrophotometer.
- Sample Preparation: The compound is dissolved in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) to a known concentration.
- Data Acquisition: The absorbance is measured over a specific wavelength range (typically 200-800 nm), and the wavelength of maximum absorbance (λ_{max}) is determined.

Workflow for Property Comparison

The process of comparing experimental and computed properties of a molecule like 2-cyanopyrrole follows a logical workflow. This can be visualized as a flowchart, illustrating the steps from data acquisition to comparative analysis.


Workflow for Experimental and Computational Property Validation

[Click to download full resolution via product page](#)

Caption: Workflow for comparing experimental and computed properties.

Signaling Pathway and Logical Relationship Diagrams

The electronic properties of the pyrrole ring are significantly influenced by the substituent at the 2-position. The cyano group, being a strong electron-withdrawing group, affects the aromaticity and reactivity of the pyrrole ring. This relationship can be depicted as follows:

[Click to download full resolution via product page](#)

Caption: Influence of the cyano group on the pyrrole ring.

Conclusion

This guide highlights the available experimental and computed properties of 2-cyanopyrrole. While fundamental physical properties and some spectroscopic data are documented, a comprehensive public repository of its experimental ^1H NMR, ^{13}C NMR, and UV-Vis spectra is currently lacking. The provided computed properties from databases like PubChem offer valuable theoretical insights. For a complete validation, further experimental work to elucidate the detailed spectroscopic characteristics of 2-cyanopyrrole is warranted. Such data would be invaluable for researchers in drug discovery and materials science, enabling more accurate computational modeling and a deeper understanding of its structure-property relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrrole-2-carbonitrile | C5H4N2 | CID 138277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solved 2.2 Pyrrole 2. IR (ATR, cm): 3401, 3130, 3104, 1581, | Chegg.com [chegg.com]
- To cite this document: BenchChem. [Experimental Validation of Computed Properties of 2-Cyanopyrrole: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156044#experimental-validation-of-computed-properties-of-2-cyanopyrrole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com